molecular formula C19H23N3OS B2642236 N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 399003-15-7

N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No.: B2642236
CAS No.: 399003-15-7
M. Wt: 341.47
InChI Key: FXRBJXSYHUBYJP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Pyridin-3-yl Group: This step involves the functionalization of the piperidine ring with a pyridin-3-yl group, which can be achieved through nucleophilic substitution or other suitable reactions.

    Attachment of the 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.

    Formation of the Carbothioamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide
  • N-(4-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide
  • N-(4-fluorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

Uniqueness

N-(4-ethoxyphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide may have unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-2-23-17-10-8-16(9-11-17)21-19(24)22-13-4-3-7-18(22)15-6-5-12-20-14-15/h5-6,8-12,14,18H,2-4,7,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRBJXSYHUBYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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